1-cyclohexyl-3-methylimidazol-2-one

Catalog No.
S1484812
CAS No.
101692-32-4
M.F
C10H16N2O
M. Wt
180.25 g/mol
Availability
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1-cyclohexyl-3-methylimidazol-2-one

CAS Number

101692-32-4

Product Name

1-cyclohexyl-3-methylimidazol-2-one

IUPAC Name

1-cyclohexyl-3-methylimidazol-2-one

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

HOMUPAMMSCTWIY-UHFFFAOYSA-N

SMILES

CN1C=CN(C1=O)C2CCCCC2

Synonyms

1-Cyclohexyl-3-methyl-4-imidazolin-2-one

Canonical SMILES

CN1C=CN(C1=O)C2CCCCC2

Description

The exact mass of the compound 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclohexyl-3-methylimidazol-2-one is an organic compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound features a cyclohexyl group and a methyl group attached to the imidazole moiety, contributing to its unique chemical properties. The molecular formula for 1-cyclohexyl-3-methylimidazol-2-one is C10H14N2OC_{10}H_{14}N_2O, and it has a molecular weight of approximately 178.24 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization: Under certain conditions, this compound may undergo cyclization reactions to generate fused ring systems.

For instance, reactions involving acyl(quinoxalin-2-yl)ketenes have been documented, leading to the formation of derivatives with potential biological activities .

The biological activity of 1-cyclohexyl-3-methylimidazol-2-one has been explored in various studies. Its structural similarity to other biologically active imidazole derivatives suggests potential pharmacological effects. Compounds in this class have been known to exhibit:

  • Antimicrobial Properties: Some imidazole derivatives show effectiveness against bacteria and fungi.
  • Antihypoxic Effects: Related compounds have demonstrated significant antihypoxic effects in vivo, indicating potential applications in treating conditions associated with low oxygen levels .

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of 1-cyclohexyl-3-methylimidazol-2-one.

Several synthetic routes have been developed for the preparation of 1-cyclohexyl-3-methylimidazol-2-one. One common method involves:

  • Thermal Decomposition: Starting from 1H-pyrrole-2,3-dione, which undergoes thermal decomposition to generate reactive intermediates.
  • Cycloaddition Reactions: These intermediates can then react with dicyclohexylcarbodiimide (DCC) in a [4+2] cycloaddition reaction to yield the desired compound .

This synthesis is typically performed under solvent-free conditions, enhancing yield and purity.

The applications of 1-cyclohexyl-3-methylimidazol-2-one are diverse and include:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

The unique properties imparted by the cyclohexyl group may also make it suitable for use in materials science or as a ligand in coordination chemistry.

Interaction studies involving 1-cyclohexyl-3-methylimidazol-2-one focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. For example, studies on related imidazole derivatives have shown interactions with:

  • Enzymes involved in metabolic processes.
  • Receptors that modulate physiological responses.

Understanding these interactions is crucial for assessing the therapeutic potential and safety profiles of such compounds.

Several compounds share structural similarities with 1-cyclohexyl-3-methylimidazol-2-one, including:

Compound NameStructure CharacteristicsUnique Features
1-MethylimidazoleContains a methyl group on the imidazoleSimpler structure; often used as a base
1-Cyclopentyl-3-methylimidazol-2-oneCyclopentyl instead of cyclohexylSmaller ring size may affect solubility
1-Cyclohexyl-3-(p-tolyl)ureaUrea functional groupExhibits different reactivity due to urea
1-Cyclohexylbenzimidazol-2-oneBenzimidazole ringPotentially higher biological activity

The uniqueness of 1-cyclohexyl-3-methylimidazol-2-one lies in its combination of cyclic aliphatic and heterocyclic structures, which may confer distinct physicochemical properties and biological activities compared to its analogs.

XLogP3

1.3

Other CAS

101692-32-4

Wikipedia

4-Imidazolin-2-one, 1-cyclohexyl-3-methyl-

Dates

Modify: 2023-07-17

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